Introduction: The Strategic Value of Fluorinated Quinolines in Modern Chemistry
Introduction: The Strategic Value of Fluorinated Quinolines in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-8-(trifluoromethyl)quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for molecular design. The strategic introduction of specific functional groups can dramatically modulate the physicochemical and pharmacological properties of the resulting molecule. Among the most impactful substitutions is the trifluoromethyl (CF3) group, which is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets due to its strong electron-withdrawing nature.[3][4]
When combined with a hydroxyl (-OH) group, the resulting hydroxy-trifluoromethyl-quinoline derivative gains additional functionality, including the capacity for hydrogen bonding and potential for further chemical modification. This guide provides an in-depth analysis of the core physicochemical properties of a specific isomer, 6-Hydroxy-8-(trifluoromethyl)quinoline. The insights contained herein are intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior in chemical and biological systems.
Molecular Structure and Foundational Properties
The unique arrangement of the hydroxyl and trifluoromethyl groups on the quinoline core dictates the molecule's fundamental characteristics.
Table 1: Core Identifiers and Computed Properties of 6-Hydroxy-8-(trifluoromethyl)quinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO | PubChem |
| Molecular Weight | 213.16 g/mol | PubChem |
| IUPAC Name | 8-(Trifluoromethyl)quinolin-6-ol | --- |
| InChI | InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H | PubChem |
| InChIKey | Not available | --- |
| Canonical SMILES | C1=CC2=C(C=C(C=C2C(F)(F)F)O)N=C1 | PubChem |
| CAS Number | Not available | --- |
Note: While a specific CAS number for 6-Hydroxy-8-(trifluoromethyl)quinoline is not readily found, the properties can be reliably inferred from its structure and data on closely related analogs.
Synthesis and Mechanistic Rationale
The synthesis of substituted quinolines can be achieved through several established methodologies. A common and adaptable approach for a molecule like 6-Hydroxy-8-(trifluoromethyl)quinoline would likely involve a variation of the Conrad-Limpach or Doebner-von Miller synthesis, starting from an appropriately substituted aniline.
Proposed Synthetic Workflow: A Mechanistic Approach
A plausible synthetic route would begin with the reaction of 3-amino-5-(trifluoromethyl)phenol with an α,β-unsaturated aldehyde or ketone. The choice of a two-phase solvent system can be critical in improving yields for such reactions.[5]
Caption: Proposed Doebner-von Miller synthesis workflow.
Expertise in Action: Causality Behind Experimental Choices
-
Starting Material Selection: 3-Amino-5-(trifluoromethyl)phenol is the logical starting point as it already contains the required substituents in the correct relative positions on the benzene ring, which will ultimately become part of the quinoline system.
-
Reaction Conditions: The Doebner-von Miller reaction is well-suited for this transformation. The use of a strong acid catalyst is essential to promote the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form the dihydroquinoline intermediate. A subsequent oxidation step, often occurring in situ, leads to the final aromatic quinoline product.
-
Purification Strategy: Column chromatography is the standard and most effective method for purifying the final product from any unreacted starting materials or side products, ensuring high purity for subsequent physicochemical analysis.
Core Physicochemical Properties: A Deeper Dive
The interplay of the electron-withdrawing CF₃ group and the hydrogen-bonding -OH group governs the compound's physical behavior.
Melting and Boiling Points
The melting and boiling points are critical indicators of molecular purity and the strength of intermolecular forces. The presence of the hydroxyl group allows for hydrogen bonding, which is expected to result in a significantly higher melting point compared to its non-hydroxylated analog, 8-(trifluoromethyl)quinoline (Melting Point: 66 °C).[6]
Table 2: Melting Points of Structurally Related Compounds
| Compound | Substitution Pattern | Melting Point (°C) |
| 8-(Trifluoromethyl)quinoline | 8-CF₃ | 66[6] |
| 8-Hydroxyquinoline | 8-OH | 70 - 73[7] |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 6-F, 4-OH, 2-CF₃ | 259 - 263[8] |
| 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | 6-Cl, 4-OH, 2-CF₃ | 273 - 281[9] |
| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 8-F, 4-OH, 2-CF₃ | 108 - 117[10] |
Insight: The high melting points of the halogenated hydroxy-trifluoromethyl-quinolines suggest that 6-Hydroxy-8-(trifluoromethyl)quinoline will also be a solid at room temperature with a relatively high melting point, likely exceeding 200 °C, due to strong intermolecular hydrogen bonding and dipole-dipole interactions.
Solubility
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The quinoline core is inherently hydrophobic, and the trifluoromethyl group further increases this lipophilicity. However, the hydroxyl group can act as both a hydrogen bond donor and acceptor, which will enhance solubility in polar protic solvents like ethanol and, to a lesser extent, water.
Acidity/Basicity (pKa)
The pKa value is a measure of a compound's acidity or basicity and is crucial for predicting its ionization state at physiological pH. Quinolines are basic due to the lone pair of electrons on the nitrogen atom. The hydroxyl group is weakly acidic. The strong electron-withdrawing effect of the 8-trifluoromethyl group is expected to decrease the basicity of the quinoline nitrogen (lower pKa of the conjugate acid) compared to unsubstituted quinoline (pKa of conjugate acid ≈ 4.85).[11] The pKa of the 6-hydroxy group will be similar to that of phenol (around 10), but slightly altered by the electronics of the quinoline ring system.
This is a robust and common method for determining pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A higher LogP indicates greater lipid solubility. The trifluoromethyl group significantly increases lipophilicity.
Table 3: Computed LogP Values of Related Quinolines
| Compound | LogP (Computed) |
| 6-(Trifluoromethyl)quinoline | 3.1[12] |
| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 2.6[13] |
| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | 2.7[14] |
Insight: The computed LogP for 6-(Trifluoromethyl)quinoline is 3.1.[12] The addition of a hydroxyl group will decrease the LogP value. Therefore, it is reasonable to predict that the LogP for 6-Hydroxy-8-(trifluoromethyl)quinoline will be in the range of 2.5 - 3.0, balancing lipid and aqueous solubility.
Spectral Properties: Confirming Molecular Identity
Spectroscopic analysis is indispensable for structural elucidation and purity confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons on the carbocyclic ring will be influenced by both the hydroxyl and trifluoromethyl groups, leading to specific chemical shifts and coupling patterns that can confirm the substitution pattern. A broad singlet corresponding to the hydroxyl proton should also be visible, which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will provide key information, including a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The carbon atom attached to the hydroxyl group will show a downfield shift.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.[15] The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₀H₆F₃NO.[1] The fragmentation pattern would likely involve the loss of fragments such as CO or HCN from the quinoline ring system.
-
UV-Vis Spectroscopy: The extended π-system of the quinoline ring will result in strong UV absorption. The presence of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent 8-(trifluoromethyl)quinoline. The UV-Vis spectrum of 8-hydroxyquinoline shows dual fluorescence, and it is likely that 6-Hydroxy-8-(trifluoromethyl)quinoline would exhibit interesting photophysical properties as well.[16]
Chemical Reactivity and Stability
-
Reactivity: The hydroxyl group is a primary site for chemical modification, allowing for the synthesis of various derivatives through O-alkylation or O-acylation. The quinoline nitrogen can be quaternized. The aromatic ring can undergo electrophilic substitution, although the strong deactivating effect of the trifluoromethyl group will make such reactions challenging and will direct incoming electrophiles to specific positions.
-
Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark). The trifluoromethyl group is highly stable. Potential degradation could occur under strong oxidizing or reducing conditions or prolonged exposure to UV light.
Conclusion
6-Hydroxy-8-(trifluoromethyl)quinoline is a molecule of significant interest, embodying a strategic combination of functional groups on a privileged scaffold. Its physicochemical profile—characterized by high thermal stability, moderate lipophilicity, and key hydrogen bonding capabilities—makes it a compelling candidate for further investigation in drug discovery and materials science. The trifluoromethyl group offers enhanced metabolic stability and binding interactions, while the hydroxyl group provides a handle for further derivatization and improves its potential for interacting with biological targets. This guide provides the foundational knowledge necessary for researchers to effectively utilize and explore the potential of this versatile compound.
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